molecular formula C18H29N3O B5469220 N-{[1-(3,4-dimethylbenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea

N-{[1-(3,4-dimethylbenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea

Cat. No.: B5469220
M. Wt: 303.4 g/mol
InChI Key: JZWNAGIBONRYNR-UHFFFAOYSA-N
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Description

“N-{[1-(3,4-dimethylbenzyl)pyrrolidin-3-yl]methyl}-N’-isopropylurea” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The structure also includes a benzyl group and an isopropylurea group. The exact three-dimensional structure would depend on the stereochemistry at the various carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the stereochemistry. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents and its potential to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Pyrrolidine derivatives are found in a variety of biologically active compounds, so this compound could potentially have a range of biological activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

1-[[1-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-13(2)20-18(22)19-10-17-7-8-21(12-17)11-16-6-5-14(3)15(4)9-16/h5-6,9,13,17H,7-8,10-12H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWNAGIBONRYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC(C2)CNC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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